molecular formula C26H28ClNO6 B10895245 ethyl 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B10895245
M. Wt: 486.0 g/mol
InChI Key: LOQKHCGMAPIFEK-UHFFFAOYSA-N
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Description

ETHYL 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the furan ring and the chloromethyl group. The final steps involve the addition of the amino group and the esterification to form the ethyl carboxylate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The presence of functional groups allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

ETHYL 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H28ClNO6

Molecular Weight

486.0 g/mol

IUPAC Name

ethyl 2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H28ClNO6/c1-5-31-25(30)23-22(21-18(29)11-26(3,4)12-20(21)34-24(23)28)19-9-7-16(33-19)13-32-15-6-8-17(27)14(2)10-15/h6-10,22H,5,11-13,28H2,1-4H3

InChI Key

LOQKHCGMAPIFEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC(=C(C=C4)Cl)C)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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